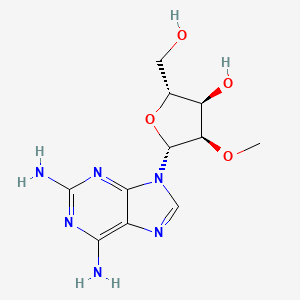
2-Amino-2'-O-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2’-O-methyladenosine is a modified nucleoside with the molecular formula C₁₁H₁₆N₆O₄. It is a derivative of adenosine, where the amino group is attached to the adenine base, and the ribose sugar is methylated at the 2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2’-O-methyladenosine typically involves the methylation of 2-aminoadenosine. One common method includes dissolving 2-aminoadenosine in N,N-dimethylformamide (DMF) and adding sodium methoxide. Methyl iodide is then introduced to the reaction mixture, which is stirred and monitored using thin-layer chromatography (TLC) until the reaction is complete. The product is purified through crystallization and filtration .
Industrial Production Methods: Industrial production of 2-Amino-2’-O-methyladenosine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2’-O-methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and sodium methoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups at the 2’ position .
Scientific Research Applications
2-Amino-2’-O-methyladenosine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in RNA modification and its potential impact on gene expression and regulation.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the development of diagnostic tools and as a reagent in various biochemical assays .
Mechanism of Action
The mechanism of action of 2-Amino-2’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the 2’ position affects the interaction of RNA with proteins and other molecules, potentially altering gene expression and cellular functions. The compound targets specific molecular pathways, including those involved in RNA editing and modification .
Comparison with Similar Compounds
N6-Methyladenosine (m6A): Another methylated adenosine derivative, known for its role in RNA modification.
N1-Methyladenosine (m1A): A methylated nucleoside with distinct biological functions.
2’-O-Methyladenosine (m6Am): Similar to 2-Amino-2’-O-methyladenosine but without the amino group
Uniqueness: 2-Amino-2’-O-methyladenosine is unique due to the presence of both the amino group and the methylation at the 2’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUWXCKSOIFPS-KQYNXXCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432592 |
Source


|
| Record name | 2-Amino-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-87-3 |
Source


|
| Record name | 2-Amino-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














